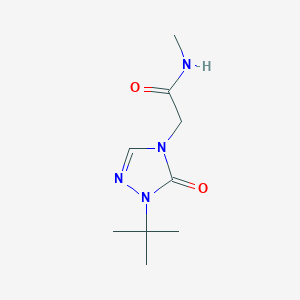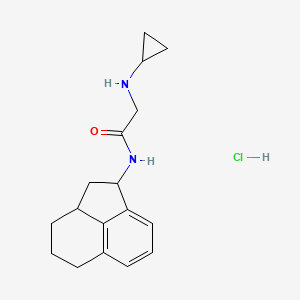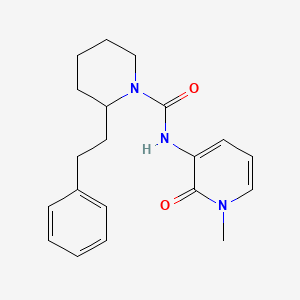![molecular formula C13H15N5O3 B7643390 2-Tert-butyl-4-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,4-triazol-3-one](/img/structure/B7643390.png)
2-Tert-butyl-4-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,4-triazol-3-one, also known as TFM-OX, is a chemical compound that has received attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. TFM-OX is a triazole-based compound that exhibits unique properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-4-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,4-triazol-3-one is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. In bacterial cells, this compound has been shown to disrupt cell membrane integrity and inhibit DNA synthesis. In plants, this compound has been shown to inhibit the activity of key enzymes involved in photosynthesis and energy production.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on living organisms. In cancer cells, this compound has been shown to induce DNA damage and inhibit cell proliferation. In bacterial cells, this compound has been shown to disrupt cell membrane integrity and inhibit DNA synthesis. In plants, this compound has been shown to inhibit photosynthesis and reduce plant growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-Tert-butyl-4-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,4-triazol-3-one has several advantages for use in laboratory experiments, including its high potency, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its relatively short half-life and limited solubility in water.
Orientations Futures
There are several future directions for research on 2-Tert-butyl-4-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,4-triazol-3-one. In medicine, further studies are needed to investigate the potential use of this compound as an anticancer agent, including studies on its efficacy in vivo and its potential use in combination with other anticancer drugs. In agriculture, further studies are needed to investigate the potential use of this compound as a herbicide and insecticide, including studies on its effectiveness in controlling various weed and insect species. Additionally, further studies are needed to investigate the potential use of this compound in environmental science, including studies on its effectiveness in removing heavy metals from contaminated soil and water.
Méthodes De Synthèse
The synthesis of 2-Tert-butyl-4-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,4-triazol-3-one involves a multi-step process that includes the reaction of furan-2-carboxaldehyde with hydrazine hydrate to form furan-2-carbohydrazide. This intermediate compound is then reacted with tert-butyl acetoacetate and triethyl orthoformate to produce 2-tert-butyl-4-(furan-2-yl)-1,2,4-triazol-3-one. The final step involves the reaction of the triazole intermediate with 3-(bromomethyl)-1,2,4-oxadiazole to yield this compound.
Applications De Recherche Scientifique
2-Tert-butyl-4-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,4-triazol-3-one has been studied extensively for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. This compound has also been investigated for its potential use as an antimicrobial agent, with studies showing its effectiveness against various bacterial strains. In agriculture, this compound has been studied as a potential herbicide and insecticide, with promising results in controlling weed growth and insect infestations. Additionally, this compound has been investigated for its potential use in environmental science, with studies demonstrating its ability to remove heavy metals from contaminated soil and water.
Propriétés
IUPAC Name |
2-tert-butyl-4-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-13(2,3)18-12(19)17(8-14-18)7-10-15-11(16-21-10)9-5-4-6-20-9/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFONDCQEVHLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)N(C=N1)CC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)ethoxy]benzonitrile](/img/structure/B7643315.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643321.png)
![2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643325.png)
![7-[(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7643330.png)
![2-tert-butyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,4-triazol-3-one](/img/structure/B7643341.png)
![3-[1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B7643347.png)
![2-[[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]-2-phenylacetamide](/img/structure/B7643351.png)
![1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone](/img/structure/B7643352.png)


![6-[1-[(4-methoxy-4-methylpentan-2-yl)amino]ethyl]-1H-thieno[2,3-b][1,4]thiazin-2-one](/img/structure/B7643375.png)
![N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643377.png)
![1-[(5-Thiophen-2-yl-1,3-oxazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643378.png)
